molecular formula C20H27N5O4 B2419251 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-57-5

8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2419251
CAS No.: 946230-57-5
M. Wt: 401.467
InChI Key: XHKGCBBQCCHSEF-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective chemical probe for the second bromodomain of the Bromodomain-containing protein 4 (BRD4-BD2). This compound, also referenced as GSK620, exhibits high selectivity for the BD2 domain over the BD1 domain across the BET bromodomain family . Its primary research value lies in its utility as a tool compound for dissecting the distinct biological functions mediated by the two bromodomains of BRD4. By selectively inhibiting BD2, this molecule enables researchers to investigate the role of BD2-specific signaling in oncogenic processes, inflammatory diseases, and other epigenetic-driven conditions without affecting the BD1 domain, thereby providing a more precise understanding of bromodomain biology. The compound's mechanism of action involves competitively displacing acetylated lysine residues from the hydrophobic binding pocket of the BRD4-BD2 domain, which subsequently modulates the transcription of key genes involved in cell proliferation and inflammation. Research applications for this inhibitor include exploring novel therapeutic avenues in oncology, particularly in hematological malignancies and solid tumors, as well as in the study of acute inflammation and autoimmune diseases . Its selectivity profile makes it an invaluable asset for target validation and for understanding the complex epigenetic regulatory networks controlled by BET proteins.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-4-28-16-8-6-15(7-9-16)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-10-5-13-29-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKGCBBQCCHSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Isopropoxypropyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This is typically done through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and isopropoxypropyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the tetrahydroimidazo[2,1-c][1,2,4]triazine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the nitrogen atoms in the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Products may include hydroxylated derivatives and ketones.

    Reduction: Reduced forms of the compound, such as alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    8-(4-ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione: This compound shares a similar core structure but differs in the functional groups attached.

    Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: These compounds have a similar triazine core but differ in their overall structure and properties.

Uniqueness

8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O3C_{22}H_{28}N_4O_3, with a molecular weight of approximately 396.48 g/mol. The structure features an imidazo[2,1-c][1,2,4]triazine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H28N4O3
Molecular Weight396.48 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act on specific receptors and enzymes involved in cellular signaling pathways. The precise mechanism involves:

  • Receptor Binding: The compound may bind to certain receptors that modulate neurotransmitter release or enzyme activity.
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

Anticancer Activity

Recent studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance:

  • Cell Line Studies: In vitro assays demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 5 to 15 µM.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects :

  • In Vivo Studies: Animal models treated with the compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Breast Cancer:
    • A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell proliferation.
    • The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Case Study on Inflammation:
    • In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Receptor Interaction: Research indicated that the compound interacts with serotonin receptors (5-HT), which may explain its effects on gastrointestinal motility.
  • Pharmacokinetics: Preliminary pharmacokinetic studies suggest good oral bioavailability and rapid absorption in animal models.

Q & A

Q. What are the key synthetic pathways and reaction optimization strategies for this compound?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the imidazo-triazine core under basic or acidic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Coupling Reactions : Introduction of the 4-ethoxyphenyl and propan-2-yloxypropyl groups via Buchwald-Hartwig amidation or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .
    Optimization : Yield improvements rely on solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the ethoxyphenyl group shows aromatic proton signals at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 482.2012) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for understanding reactivity .

Q. What are the standard protocols for assessing its in vitro biological activity?

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against kinases (e.g., EGFR or PI3K) using ADP-Glo™ kits .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity (Ki) for GPCRs .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or A549) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity assays for this compound?

  • Orthogonal Assays : Validate initial findings with alternative methods (e.g., SPR for binding kinetics if ELISA results conflict) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate contributions to activity .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variable efficacy .

Q. What computational methods are employed to predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to kinases (e.g., imidazo-triazine core occupying ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., charge transfer in enzyme inhibition) .

Q. What strategies mitigate low yields in coupling reactions during synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(dba)₂) to enhance cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity .
  • Protecting Groups : Temporarily shield reactive sites (e.g., Boc-protected amines) to prevent undesired side reactions .

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